Dimethyl 2-oxo-3-phenoxypropylphosphonate
Overview
Description
Synthesis Analysis
The synthesis of dimethyl 2-oxo-3-phenoxypropylphosphonate and related compounds often involves reactions such as the Friedel-Crafts reaction, where dimethyl 2-oxopropylphosphonate reacts with electron-rich arenes to afford β,β-diarylphosphonates. This process, leveraging trifluoromethanesulfonic acid, yields moderate to good yields of the desired phosphonate derivatives (Plażuk & Zakrzewski, 2005).
Molecular Structure Analysis
The molecular structure of dimethyl 2-oxo-3-phenoxypropylphosphonate derivatives showcases strong intramolecular interactions, particularly between hydroxyl oxygen and the phosphorus atom. Crystallographic analysis reveals detailed aspects of these interactions, contributing to the stability and reactivity of the compound (Bourne, Modro, & Modro, 1995).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including alkylation, cycloaddition, and transformations involving electron-rich arenes. Its reactivity is influenced by the presence of the phosphonate group and the electron-rich phenoxypropyl moiety, enabling diverse chemical modifications and the synthesis of novel compounds with potential applications in various fields (Gurevich, Tebby, Dogadina, & Ionin, 1995).
Scientific Research Applications
Organic Synthesis and Catalysis : A study by Schuster and Evans (1995) found that Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate can react with 2-alkylidene-1,3-dithianes to produce pyran derivatives, which are of significant interest in organic synthesis and catalysis (Schuster & Evans, 1995).
Anticancer Agents : Fang et al. (2016) demonstrated that novel -aminophosphonate derivatives containing 2-oxoquinoline structures show moderate to high antitumor activities against various cancer cell lines, suggesting potential as new anticancer agents (Fang et al., 2016).
Pharmacological Applications : Papapoulos et al. (1989) reported that Dimethyl-APD is an effective oral treatment for Paget's disease, with a potency roughly five times greater than APD, highlighting its potential in medical treatments (Papapoulos et al., 1989).
Chemical Warfare Decomposition : Lee et al. (1994) explored the use of Cu-substituted hydroxyapatite catalysts for the oxidative decomposition of Dimethyl Methylphosphonate, a chemical warfare agent. Their findings suggest a potential application in defense and environmental remediation (Lee et al., 1994).
Sensor Technology : A study by Li et al. (2005) developed a novel molecularly imprinted polymer sensor capable of detecting O,O-dimethyl-(2,4-dichlorophenoxyacetoxyl) (3'-nitrophenyl)methinephosphonate in cabbage samples, showcasing an application in food safety and environmental monitoring (Li et al., 2005).
Safety And Hazards
This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
As for future directions, Dimethyl 2-oxo-3-phenoxypropylphosphonate could potentially be explored further in the context of its role in the synthesis of novel prostanoid thromboxane A2 agonists . These agonists have significant implications in the medical field, particularly in relation to blood clotting.
properties
IUPAC Name |
1-dimethoxyphosphoryl-3-phenoxypropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTSTBMCCAVWOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342248 | |
Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
CAS RN |
40665-68-7 | |
Record name | Dimethyl 2-oxo-3-phenoxypropylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl (2-oxo-3-phenoxypropyl)phosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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